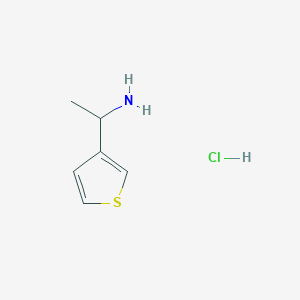

1-(Thiophen-3-yl)ethanamine hydrochloride

Description

Context and Significance within Amine and Thiophene (B33073) Chemistry

1-(Thiophen-3-yl)ethanamine hydrochloride belongs to the class of thiophene derivatives, which are recognized for their wide-ranging applications in medicinal chemistry and materials science. sciencedaily.com The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. sciencedaily.comresearchgate.net Thiophene and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The amine functional group in this compound imparts basicity and nucleophilicity to the molecule, making it a versatile reactant in a multitude of chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in various synthetic and biological applications. The combination of the biologically active thiophene moiety and the synthetically versatile amine group makes this compound a valuable asset in the toolbox of organic and medicinal chemists.

| Property | Value |

|---|---|

| Molecular Formula | C6H9NS |

| Molecular Weight | 127.21 g/mol |

| Boiling Point | 200.2°C at 760 mmHg |

| Density | 1.095 g/cm³ |

Role as a Key Intermediate in Complex Organic Synthesis

One of the most critical roles of this compound is as a key intermediate in the synthesis of more complex and often biologically active molecules. Its structural features allow it to be readily incorporated into larger molecular frameworks.

A common and efficient method for the synthesis of 1-(Thiophen-3-yl)ethanamine is through the reductive amination of 3-acetylthiophene (B72516). chemicalbook.comnih.goved.ac.uk This reaction involves the formation of an imine intermediate from 3-acetylthiophene and an amine source, followed by reduction to the desired primary amine. chemicalbook.comnih.goved.ac.uk Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). ed.ac.uk The resulting amine can then be converted to its hydrochloride salt.

The utility of thiophene-3-yl amine scaffolds as key intermediates is exemplified in the development of potent kinase inhibitors. For instance, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.gov The synthesis of these complex molecules relies on the presence of the core thieno-amine structure, highlighting the importance of building blocks like 1-(Thiophen-3-yl)ethanamine in the construction of sophisticated therapeutic agents. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C6H6OS |

| Molecular Weight | 126.17 g/mol |

| Synonyms | 1-(Thiophen-3-yl)ethan-1-one, Methyl 3-thienyl ketone |

Overview of Thiophene-3-yl Alkylamine Derivatives in Academic Exploration

The academic exploration of thiophene-3-yl alkylamine derivatives has revealed a wealth of biological activities. The substitution pattern on the thiophene ring, as well as the nature of the alkylamine side chain, can significantly influence the pharmacological properties of these compounds.

Research has shown that derivatives of this class can act as potent anti-inflammatory agents. nih.gov For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has demonstrated anti-inflammatory effects. nih.gov Furthermore, certain thiophene-3-yl derivatives have been investigated as serotonin (B10506) antagonists, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov The structural similarity of the thiophene ring to the phenyl group allows it to act as a bioisostere, which can lead to improved pharmacological profiles of drug candidates.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The significance of this compound and its derivatives extends beyond traditional organic and medicinal chemistry, finding relevance in various interdisciplinary fields. In materials science, thiophene-based compounds are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable electronic properties. sciencedaily.com

The inherent biological activity of the thiophene nucleus also makes these compounds valuable tools in chemical biology for probing biological pathways and mechanisms. The ability to functionalize the amine group allows for the attachment of fluorescent tags or other reporter groups, enabling the study of molecular interactions within a cellular environment. The continued investigation of this compound and its analogues is poised to contribute to advancements across a spectrum of scientific disciplines.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10ClNS |

|---|---|

Molecular Weight |

163.67 g/mol |

IUPAC Name |

1-thiophen-3-ylethanamine;hydrochloride |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H |

InChI Key |

ZCIQRLOIHVITNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=C1)N.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Solid State Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 1-(Thiophen-3-yl)ethanamine hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protonated amine group (NH₃⁺) typically appears as a broad singlet due to rapid proton exchange and quadrupolar coupling with the nitrogen atom. The protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. The methine (CH) proton is a quartet due to coupling with the three protons of the adjacent methyl group, which in turn appears as a doublet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The thiophene ring carbons have signals in the aromatic region, with their specific shifts influenced by the ethylamine (B1201723) substituent and the sulfur heteroatom. The aliphatic carbons of the ethylamine side chain appear at higher field (lower ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| Thiophene H2 | ~7.4-7.6 (dd) | ~122-124 |

| Thiophene H4 | ~7.1-7.3 (dd) | ~127-129 |

| Thiophene H5 | ~7.3-7.5 (dd) | ~125-127 |

| Methine CH | ~4.3-4.5 (q) | ~50-55 |

| Methyl CH₃ | ~1.6-1.8 (d) | ~20-25 |

| Amine NH₃⁺ | Broad singlet | - |

| Thiophene C2 | - | ~122-124 |

| Thiophene C3 | - | ~140-145 |

| Thiophene C4 | - | ~127-129 |

| Thiophene C5 | - | ~125-127 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the molecular structure by revealing connectivity between atoms. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons, confirming the ethyl fragment. It would also show correlations between the adjacent protons on the thiophene ring (H4 with H5, and H2 with H4 through a weaker four-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net It would show distinct cross-peaks linking the signal for H2 to C2, H4 to C4, H5 to C5, the methine proton to the methine carbon, and the methyl protons to the methyl carbon. This allows for unambiguous assignment of the carbon signals corresponding to protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.net This is vital for connecting different parts of the molecule. Key HMBC correlations would include the methine proton showing a cross-peak to the thiophene carbons C3 and C4, and the methyl protons showing correlations to the methine carbon and potentially C3 of the thiophene ring. These correlations definitively establish the attachment of the ethylamine group to the C3 position of the thiophene ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D Experiment | Correlating Protons | Correlating Atom(s) (¹H or ¹³C) | Information Gained |

| COSY | Methine CH | Methyl CH₃ | Confirms ethyl fragment connectivity. |

| COSY | Thiophene H4 | Thiophene H5 | Confirms adjacency of H4 and H5 on the thiophene ring. |

| HSQC | Methine CH | Methine C | Links the methine proton to its carbon. |

| HSQC | Thiophene H2, H4, H5 | Thiophene C2, C4, C5 | Assigns specific carbons of the thiophene ring. |

| HMBC | Methine CH | Thiophene C3, C4 | Confirms attachment point of the side chain to the ring. |

| HMBC | Methyl CH₃ | Methine C, Thiophene C3 | Further confirms the overall molecular framework. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the thiophene ring and the protonated primary amine (aminium) group.

Thiophene Moiety: The thiophene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org C=C stretching vibrations within the ring appear in the 1550-1400 cm⁻¹ range. iosrjournals.org The C-S stretching mode of the thiophene ring is typically found between 710 and 687 cm⁻¹. iosrjournals.org

Amine Moiety: As a hydrochloride salt, the primary amine exists in its protonated form (R-NH₃⁺). This gives rise to strong, broad N-H stretching absorptions in the 3200-2800 cm⁻¹ region, which often overlap with C-H stretching bands. researchgate.net The asymmetric and symmetric N-H bending (scissoring) modes appear near 1600-1500 cm⁻¹. cdnsciencepub.com

Table 3: General Vibrational Mode Assignments

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Ethyl) | 3000 - 2850 | IR, Raman |

| N-H Stretch (Aminium, H-bonded) | 3200 - 2800 (Broad) | IR |

| N-H Asymmetric/Symmetric Bend | 1600 - 1500 | IR |

| C=C Ring Stretch (Thiophene) | 1550 - 1400 | IR, Raman |

| C-S Stretch (Thiophene) | 710 - 687 | IR, Raman |

In the solid state, the aminium group (N-H⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) acts as an acceptor, forming N⁺-H···Cl⁻ intermolecular hydrogen bonds. cdnsciencepub.com This strong electrostatic interaction is a key feature of the crystal lattice.

The presence and strength of this hydrogen bonding are readily apparent in the IR spectrum. The N-H stretching vibrations of the NH₃⁺ group are significantly affected; they become very broad and are shifted to lower frequencies (a bathochromic shift) compared to a non-hydrogen-bonded amine. jchemrev.com This broadening is a hallmark of strong hydrogen bonding in the solid state. researchgate.netcdnsciencepub.com The analysis of these bands confirms the ionic nature of the compound and provides insight into the intermolecular forces that govern its solid-state structure. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is utilized to determine the exact mass of the molecule with high precision, which serves to confirm its elemental composition. For this compound, the analysis is performed on the cationic species, which is the protonated form of the free base, [C₆H₉NS + H]⁺.

The elemental composition of the cation is C₆H₁₀NS. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S), the monoisotopic mass can be calculated with high accuracy.

Molecular Formula (Cation): C₆H₁₀NS⁺

Calculated Exact Mass: 128.0534 Da

HRMS analysis would yield an experimental mass value extremely close to this calculated value (typically within 5 ppm error). This result provides unequivocal evidence for the compound's elemental formula, distinguishing it from any potential isomers or impurities with the same nominal mass but a different atomic composition.

X-ray Crystallography for Absolute Structural and Conformational Analysis

Following an extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for this compound could be located. The absence of a published crystal structure for this specific compound prevents a detailed, data-driven analysis of its solid-state architecture.

Therefore, it is not possible to provide a specific and detailed discussion based on experimental data for the following subsections as they pertain directly to this compound:

Analysis of Disorder Phenomena in Thiophene Ring Systems

A detailed and accurate elucidation of the crystal packing, supramolecular interactions, potential for conformational polymorphism, and any disorder phenomena for this compound would require experimental determination of its crystal structure through X-ray diffraction analysis.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amine Functionality

The primary amine group is a nucleophilic center, readily participating in a variety of bond-forming reactions.

The primary amine of 1-(Thiophen-3-yl)ethanamine can be readily acylated or sulfonylated. N-acylation involves reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, N-sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of amine-containing compounds.

1-(Thiophen-3-yl)ethanamine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. eijppr.comwho.int This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. lumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.org The formation of these thiophene-derived Schiff bases is significant, as they can serve as ligands for the synthesis of metal complexes. researchgate.netrsc.org For instance, the condensation of 1-(4-bromothiophen-2-yl)ethanone with 2-(piperazin-1-yl)ethanamine yields a novel Schiff base ligand. aaup.edu The reaction mechanism proceeds through a carbinolamine intermediate, with dehydration being the rate-determining step. eijppr.com

Table 1: Examples of Imine Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product Type | Conditions |

|---|---|---|---|

| 1-(Thiophen-3-yl)ethanamine | Benzaldehyde | Schiff Base (Imine) | Acid catalyst, reflux |

| 2-(piperazin-1-yl)ethanamine | 1-(4-bromothiophen-2-yl)ethanone | Schiff Base (Imine) | Alcohol media, reflux aaup.edu |

This table is interactive and can be sorted by column headers.

Beyond simple acylation, the amine functionality can participate in amidation reactions through direct coupling with carboxylic acids. These reactions often require activating agents or catalysts, such as titanium tetrachloride (TiCl₄), to facilitate the condensation. nih.gov

Ureation, the formation of urea derivatives, is another key transformation. This can be achieved by reacting 1-(Thiophen-3-yl)ethanamine with isocyanates or isothiocyanates, which leads to the corresponding urea or thiourea derivatives in a straightforward addition reaction. commonorganicchemistry.comresearchgate.net Alternative methods involve the use of phosgene substitutes like carbonyldiimidazole (CDI) or the reaction with carbamates. commonorganicchemistry.comorganic-chemistry.org These reactions provide access to a wide array of derivatives with potential applications in various fields.

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org

Compared to benzene, thiophene is significantly more reactive towards electrophiles. wikipedia.orgpearson.com Electrophilic aromatic substitution (SEAr) reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, readily occur on the thiophene ring. wikipedia.orgtotal-synthesis.com Substitution on the thiophene ring typically occurs preferentially at the C2 (α) position, which is adjacent to the sulfur atom, due to the superior stabilization of the cationic intermediate (arenium ion). wikipedia.orgresearchgate.net

In 1-(Thiophen-3-yl)ethanamine, the existing 3-substituent directs incoming electrophiles. The ethylamine (B1201723) group is generally considered an activating, ortho-, para-director in typical aromatic systems. For the thiophene ring, this would translate to directing electrophiles to the C2 and C4 positions. The C2 position is electronically favored due to its proximity to the sulfur atom, while the C4 position is sterically less hindered. The precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions.

Halogenation of the thiophene ring is a common electrophilic aromatic substitution reaction, typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective monohalogenation, or elemental halogens for polyhalogenation. wikipedia.orgresearchgate.net

Metalation is another powerful strategy for functionalizing the thiophene ring. This involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent like n-butyllithium, to form a thienyllithium species. This nucleophilic intermediate can then react with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups. For thiophene itself, metalation occurs almost exclusively at the C2 position. For 3-substituted thiophenes, direct metalation can lead to a mixture of products, but often favors the C2 position. An alternative is the use of halogen-metal exchange, where a bromo- or iodo-substituted thiophene is treated with an organolithium reagent to generate the corresponding lithiated species regioselectively. rsc.org

Table 2: Strategies for Thiophene Ring Functionalization

| Reaction Type | Reagent(s) | Position of Attack | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2 (preferred), C5 | Bromo-substituted thiophene |

| Nitration | HNO₃ / H₂SO₄ | C2 (preferred) | Nitro-substituted thiophene |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | C2 (preferred) | Thienyl ketone |

| Metalation | n-Butyllithium | C2 (preferred) | 2-Thienyllithium intermediate |

This table is interactive and can be sorted by column headers.

Stereoselective Derivatization and Epimerization Studies

The ethanamine side chain of 1-(Thiophen-3-yl)ethanamine contains a stereocenter at the carbon atom alpha to the amino group. This chirality is a key feature of the molecule, and its control is crucial in many applications.

Stereoselective derivatization of the primary amino group can be achieved using chiral reagents to form diastereomeric products, which can then be separated. Alternatively, asymmetric synthesis methodologies can be employed to introduce new stereocenters or to modify the existing one with high stereocontrol.

A significant consideration in the manipulation of chiral 1-arylethanamines is the potential for epimerization at the stereogenic center. The proton at the alpha-position is benzylic-like and can be abstracted under basic conditions, leading to the formation of a planar carbanion or a related achiral intermediate. Subsequent reprotonation can occur from either face, resulting in racemization or epimerization. The basic conditions often employed in reactions such as the Suzuki-Miyaura coupling can pose a risk to the stereochemical integrity of the chiral center.

Studies on the racemization of 1-phenylethylamine, a close structural analog, have shown that this process can be facilitated by various catalysts and conditions, including the presence of a base researchgate.netsemanticscholar.org. The use of milder bases and careful control of reaction temperature can help to minimize epimerization.

Furthermore, stereospecific cross-coupling reactions of benzylic carbamates have been developed where the stereochemical outcome (retention or inversion) can be controlled by the choice of an achiral catalyst system, highlighting the advances in maintaining stereochemical integrity during C-C bond formation at a stereocenter nih.gov.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In more complex synthetic sequences, the presence of multiple reactive sites on 1-(Thiophen-3-yl)ethanamine and its derivatives necessitates a careful consideration of regioselectivity and chemoselectivity. The thiophene ring has three potentially reactive C-H bonds (at positions 2, 4, and 5), and the primary amine is a nucleophilic site.

The regioselectivity of electrophilic substitution on the thiophene ring is influenced by the directing effect of the 3-aminoethyl substituent. Generally, for 3-substituted thiophenes with an electron-donating group, electrophilic attack is favored at the C2 and C5 positions. Palladium-catalyzed direct C-H arylation reactions, for example, have been shown to selectively functionalize the C2 and C5 positions of 3-substituted thiophenes nih.govmdpi.comorganic-chemistry.org.

Chemoselectivity becomes paramount when the molecule contains multiple functional groups that can react with a given reagent. For instance, in a molecule containing both a halogenated thiophene and a free amino group, a palladium-catalyzed cross-coupling reaction could potentially lead to both C-C bond formation (Suzuki-Miyaura coupling) and C-N bond formation (Buchwald-Hartwig amination). The choice of catalyst, ligands, and reaction conditions is critical to direct the reaction towards the desired outcome. It has been demonstrated that in the direct arylation of aminothiophene derivatives, the choice of base can be crucial to inhibit the competing amination reaction researchgate.net.

The strategic use of protecting groups for the amine functionality is a common and effective way to ensure chemoselectivity, allowing for the selective functionalization of the thiophene ring without interference from the amino group. Subsequent deprotection then reveals the desired amino-functionalized thiophene derivative.

Advanced Applications in Organic Synthesis and Materials Science

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, serving either as building blocks that are incorporated into the final product or as temporary auxiliaries that direct the stereochemical outcome of a reaction before being removed. wikipedia.orgyale.edu The utility of a chiral auxiliary relies on its ability to create a stereo-differentiated environment that favors the formation of one diastereomer over another. scielo.org.mx

Induction of Stereoselectivity in Carbon-Carbon Bond Formations

There is a lack of specific published research demonstrating the use of 1-(Thiophen-3-yl)ethanamine as a chiral auxiliary for inducing stereoselectivity in carbon-carbon bond formations. In principle, it could be covalently attached to a substrate, for example, by forming an amide with a carboxylic acid. The resulting adduct could then undergo reactions such as enolate alkylation or aldol (B89426) additions. The steric and electronic properties of the thiophene-containing auxiliary would theoretically influence the trajectory of incoming reagents, leading to a diastereoselective outcome. However, without experimental data, the efficiency and selectivity of such processes remain speculative.

Role in Enantioselective Heterocycle Synthesis

The synthesis of chiral heterocyclic compounds is a significant area of medicinal chemistry. nih.gov Chiral amines can be instrumental in these syntheses. For instance, 1-(Thiophen-3-yl)ethanamine could serve as a chiral precursor for constructing more complex heterocyclic systems where the amine's stereocenter is retained in the final structure. Methods like enantioselective protonation of catalytically generated enamines using chiral Brønsted acids represent a modern approach to creating chiral amines that can be precursors to other heterocycles, such as aziridines. nih.gov While this highlights a potential pathway, specific examples starting from 1-(Thiophen-3-yl)ethanamine are not documented.

As Ligands in Transition Metal Catalysis

The development of ligands is crucial for advancing transition metal catalysis, enabling reactions like C-C and C-N cross-coupling. nih.govresearchgate.net Ligands modify the metal center's steric and electronic environment, influencing catalytic activity, stability, and selectivity.

Design and Synthesis of Novel Ligand Architectures

Ligands are often synthesized by reacting a chiral amine with other functional groups to create bidentate or multidentate structures that can coordinate with a metal center. core.ac.uknih.gov For example, 1-(Thiophen-3-yl)ethanamine could be reacted to form Schiff bases (imines) or modified to incorporate phosphine (B1218219) groups, creating P,N-ligands. The thiophene (B33073) ring itself contains a sulfur atom, which could potentially coordinate with a metal, making it a component of an N,S-bidentate ligand. While the synthesis of various metal complexes with thiophene- or amine-containing ligands is well-established core.ac.uknih.gov, specific ligand architectures derived directly from 1-(Thiophen-3-yl)ethanamine are not described in the available literature.

Performance in C-C and C-N Cross-Coupling Reactions

The performance of a catalyst system, comprising a metal precursor and a ligand, is evaluated by its efficiency in specific reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) aminations are benchmark transformations for new ligands. nih.govresearchgate.net A chiral ligand derived from 1-(Thiophen-3-yl)ethanamine could potentially be used in asymmetric versions of these reactions. However, no performance data, such as yields or enantioselectivities for C-C and C-N cross-coupling reactions using ligands specifically synthesized from 1-(Thiophen-3-yl)ethanamine, has been published.

Precursor in Heterocyclic Compound Synthesis

Thiophene and its derivatives are important scaffolds in medicinal chemistry and materials science. nih.govderpharmachemica.comresearchgate.net Primary amines are versatile starting materials for building larger heterocyclic systems through cyclization reactions. For instance, the amine group of 1-(Thiophen-3-yl)ethanamine could react with diketones or other bifunctional molecules to form new rings fused to or substituted on the thiophene core. The synthesis of 2-(thiophen-3-yl)quinoxaline has been reported, demonstrating that the thiophen-3-yl moiety can be a building block for complex heterocycles like quinoxalines. soton.ac.uk However, this synthesis did not start from the title amine. Syntheses of various thieno-fused systems like thienoindoles are also of significant interest, but again, specific routes starting from 1-(Thiophen-3-yl)ethanamine are not detailed in the literature. nih.gov

Formation of Fused Thiophene Systems

While direct evidence of 1-(Thiophen-3-yl)ethanamine hydrochloride in the formation of fused thiophene systems is not extensively documented, the broader field of thiophene chemistry offers insights into its potential roles. Fused thiophene systems are a critical class of compounds in materials science, often exhibiting desirable electronic and optical properties. General methodologies for their synthesis include the reaction of diarylacetylenes with elemental sulfur. nih.gov In such synthetic pathways, derivatives of thiophene can be susceptible to these reactions. nih.gov

The amine functionality of this compound could be leveraged to introduce thiophene moieties into larger, more complex fused systems. For instance, the amine group could be transformed into other functional groups that are more amenable to cyclization reactions, or it could serve as a directing group in C-H activation processes, facilitating the annulation of additional rings onto the thiophene core. The development of novel synthetic routes utilizing amine-substituted thiophenes could lead to new classes of fused thiophene materials with tailored properties for electronic applications.

Incorporation into Macrocyclic and Supramolecular Architectures

The incorporation of thiophene units into macrocyclic and supramolecular structures is an area of growing interest due to the potential for creating novel host-guest systems and materials with unique recognition and sensing capabilities. The bifunctional nature of this compound, with its aromatic thiophene ring and reactive amine group, makes it a candidate for the construction of such architectures.

The amine group can be readily functionalized to create amide, imine, or other linkages, which are commonly employed in the synthesis of macrocycles. The thiophene unit, in turn, can impart specific electronic, optical, or conformational properties to the resulting macrostructure. While specific examples of macrocycles derived directly from this compound are not prevalent in the literature, the principles of macrocyclic design suggest its utility in this area. The synthesis of thiophene-containing macrocycles and their potential applications in areas such as ion sensing and molecular recognition are active areas of research.

Functional Materials Applications

The electronic properties of the thiophene ring make this compound a precursor for a variety of functional materials with applications in electronics, energy, and sensing.

Organic Electronics and Conductive Polymers

Thiophene-based molecules are fundamental building blocks for organic semiconductors and conductive polymers due to their ability to support charge transport. researchgate.net These materials have seen significant growth for applications in various electronic devices. researchgate.net Conductive polymers like polythiophene and its derivatives are of particular interest. bham.ac.uk The synthesis of functionalized polythiophenes can lead to materials with tailored properties. psu.edu

While the direct polymerization of this compound may be challenging, its derivatives could serve as monomers for the synthesis of novel conductive polymers. The amine group could be protected or modified to allow for polymerization, and then deprotected to introduce functionality along the polymer backbone. This functionality could be used to tune the solubility, processability, and electronic properties of the polymer, or to enable post-polymerization modification for specific applications. Thiophene-based organic semiconductor materials have potential applications in various fields. researchgate.net

Perovskite Solar Cells (as A-Site Ammonium (B1175870) Cations)

One of the most promising applications of thiophene-based ammonium cations is in the field of perovskite solar cells (PSCs). These next-generation photovoltaic devices have shown remarkable increases in power conversion efficiency. nih.gov The stability and efficiency of PSCs can be significantly influenced by the composition of the perovskite material, particularly the A-site cation in the APbX₃ structure. rsc.orgresearchgate.net

The introduction of such organic cations can also passivate defects at the perovskite surface, reducing charge recombination losses and improving the open-circuit voltage of the solar cell. nih.gov The use of various ammonium cations at the interface of the perovskite and the electron transport layer has been shown to be a pivotal strategy for achieving highly efficient and stable PSCs. nih.gov

| Cation Spacer | Perovskite Type | Key Finding | Reference |

|---|---|---|---|

| 2-(thiophen-3-yl)ethan-1-aminium (3-TEA) | 2D/3D Tin Halide | Enhances device efficiency and stability by facilitating more efficient carrier transfer. | researchgate.net |

| Phenylethylammonium Thiocyanate (PEASCN) | Triple-Cation (CsFAMA) | Passivates surface defects and reduces charge recombination, leading to an efficiency of 23.94%. | nih.gov |

| DL-carnitine hydrochloride | FACsPbI₃ | Passivates defects and improves film quality, achieving a power conversion efficiency of 25.24%. | nih.gov |

Role in Sensor Development and Functional Coatings

The reactivity of the amine group in this compound, combined with the electronic properties of the thiophene ring, makes it a versatile component for the development of chemical sensors and functional coatings. Thiophene-based polymers can be used to create sensitive layers for the detection of various analytes.

For sensor applications, the amine group can act as a recognition site for specific molecules or ions. Upon binding of the target analyte, a change in the electronic properties of the thiophene unit can occur, leading to a detectable signal, such as a change in conductivity or optical properties. Electrochemical sensors, for example, often utilize polymer films on electrode surfaces to detect neurotransmitters like dopamine. nih.gov

In the realm of functional coatings, the incorporation of thiophene moieties can impart conductive or corrosion-resistant properties. For example, composite coatings of poly(3,4-ethylenedioxythiophene) with heteropolyacids have been shown to provide effective protection against corrosion on steel surfaces. mdpi.com The ability to functionalize surfaces with specific chemical groups is crucial for creating materials with tailored properties, and vapor-based deposition methods can be used to create tri-functional coatings for biomedical applications. researchgate.net The amine group of this compound could be used to anchor such coatings to a variety of substrates.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

As 1-(Thiophen-3-yl)ethanamine hydrochloride possesses a chiral center, distinguishing between its enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). mdpi.comnih.gov This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines. researchgate.netnih.gov For the analysis of a chiral amine like 1-(Thiophen-3-yl)ethanamine, a column such as Chiralpak® IB, which features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, could be employed. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions like hydrogen bonding, π-π stacking, and steric hindrance.

The mobile phase composition is a critical parameter that is optimized to achieve baseline resolution. A typical mobile phase for this type of separation would be a mixture of a non-polar solvent like n-hexane with a polar alcohol modifier such as ethanol (B145695) or isopropanol. researchgate.netmdpi.com The addition of a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for amine compounds by minimizing tailing effects. chromatographyonline.com Detection is commonly performed using a UV detector set at a wavelength where the thiophene (B33073) chromophore exhibits strong absorbance.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IB) | Provides chiral recognition for enantiomeric separation. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Elutes the enantiomers at different rates. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and resolution. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile organic impurities that may be present in the this compound sample. shimadzu.com These impurities could originate from starting materials, side reactions during synthesis, or degradation products. Given the amine hydrochloride salt's low volatility, direct analysis is often challenging. Therefore, derivatization or analysis of the free base form may be necessary.

For impurity profiling, a sample can be neutralized to the free base, 1-(Thiophen-3-yl)ethanamine, which is more volatile. The sample is then injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the capillary column. A common column choice is a non-polar or medium-polarity column, such as one coated with 5% phenyl polysiloxane. As components elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and fragments them into a unique, predictable pattern, known as a mass spectrum, which serves as a "molecular fingerprint" for identification. znaturforsch.comresearchgate.net

This technique is highly effective for detecting and identifying structurally related impurities, such as positional isomers (e.g., 1-(thiophen-2-yl)ethanamine) or by-products from the synthesis. nih.gov The high sensitivity of MS, particularly in selected ion monitoring (SIM) mode, allows for the detection of impurities at trace levels, which is essential for meeting the stringent limits set by regulatory bodies for potentially genotoxic impurities. chromatographyonline.comtaylorfrancis.com

| Parameter | Typical Condition | Purpose |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | Separates volatile compounds based on boiling point. |

| Carrier Gas | Helium at 1.0 mL/min | Transports the sample through the column. |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides temperature gradient for optimal separation. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments molecules for identification. |

| Mass Range | 40-300 m/z (Scan mode) | Detects a wide range of potential fragment ions. |

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It offers extremely high resolution and short analysis times, making it an excellent alternative or complementary technique to HPLC and GC for purity assessment. labcompare.com CE is particularly adept at separating compounds with minute differences in their charge-to-mass ratio. nih.gov

For this compound, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, can be used for purity analysis. In CZE, the capillary is filled with a conductive buffer solution. When a high voltage is applied, the positively charged amine migrates towards the cathode at a velocity dependent on its charge and size. This method can effectively separate the main compound from charged impurities and can resolve positional isomers which may have slightly different pKa values. nih.govnih.gov

Furthermore, CE is a powerful tool for chiral separations by adding a chiral selector, most commonly a cyclodextrin (B1172386), to the running buffer. usp.org The differential interaction of the enantiomers with the cyclodextrin molecules results in different apparent mobilities, leading to their separation. This approach can be used to confirm the enantiomeric purity results obtained from chiral HPLC.

| Parameter | Typical Condition | Purpose |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) | Provides the channel for electrophoretic separation. |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) | Conducts current and maintains stable pH. |

| Chiral Selector (optional) | 10 mM β-cyclodextrin | Enables the separation of enantiomers. |

| Applied Voltage | 20-30 kV | Drives the migration of ions. |

| Temperature | 25 °C | Ensures stable viscosity and reproducible migration. |

| Detection | Diode Array Detector (DAD) at 230 nm | Monitors the separated components as they pass the detector window. |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

A typical TGA experiment involves heating a small amount of the sample on a high-precision balance under a controlled heating rate and atmosphere (e.g., nitrogen or air). The resulting plot of mass versus temperature (thermogram) shows distinct steps where mass loss occurs. For an amine hydrochloride, the initial mass loss might correspond to the release of water or residual solvents. Subsequent, more significant mass loss steps at higher temperatures indicate the decomposition of the compound itself. nih.gov The thermal degradation of amines can be a complex process, and the presence of CO2 or oxygen can influence the degradation pathway. ntnu.noresearchgate.net This data is vital for determining appropriate storage conditions and for understanding the compound's stability during manufacturing processes that involve heat.

| Parameter | Typical Condition | Purpose |

| Instrument | TGA Analyzer | Measures mass change versus temperature. |

| Sample Size | 5-10 mg | A representative amount for accurate measurement. |

| Heating Rate | 10 °C/min | A standard rate for consistent and comparable results. |

| Temperature Range | 25 °C to 600 °C | Covers the range from ambient to full decomposition. |

| Atmosphere | Nitrogen (N₂) at 20 mL/min | Provides an inert environment to study thermal decomposition. |

| Crucible | Platinum or Alumina | Holds the sample and is inert at high temperatures. |

Environmental Degradation Pathway Research

Thiophene and its derivatives can be subject to microbial degradation. numberanalytics.com Certain bacteria, such as strains of Rhodococcus, have been shown to degrade substituted thiophenes, using them as a source of carbon and energy. nih.gov The degradation pathway often involves oxidation of the thiophene ring, leading to ring cleavage and eventual mineralization to simpler substances like sulfate (B86663) and carbon dioxide. nih.gov However, some research indicates that thiophene itself can be resistant to biological breakdown and may require the presence of other aromatic compounds, like benzene, to be degraded cometabolically. researchgate.netdtu.dk

In addition to microbial action, abiotic degradation pathways can also be significant. For instance, radiolytic degradation, caused by ionizing radiation, can effectively break down thiophene. iaea.org This process involves hydroxyl radicals, hydrated electrons, and hydrogen radicals attacking the thiophene ring, leading to the formation of intermediates such as thiophene 1-oxide and thiophen-2-ol (B101167) before further degradation. iaea.org Heterocyclic aromatic amines can also be degraded by heat and lipid oxidation products. nih.gov Studying these general pathways helps in predicting how a compound like 1-(Thiophen-3-yl)ethanamine might be transformed in the environment.

Structure Reactivity Relationship Srr and Future Research Trajectories

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of the 1-(thiophen-3-yl)ethanamine framework are highly sensitive to structural modifications. The thiophene (B33073) ring, an electron-rich aromatic system, can be substituted at various positions, which alters the electronic properties of the entire molecule. For instance, the introduction of electron-withdrawing groups can influence the nucleophilicity of the amine, while the position of the ethylamine (B1201723) group (e.g., at the 2- or 3-position of the thiophene ring) also impacts reactivity.

Modifications can also include the addition of substituents to the thiophene ring. The addition of a bromine atom to a related benzothiophene structure, for example, increases the molecular weight and can introduce halogen bonding capabilities, potentially influencing interactions with biological receptors or metal catalysts. The formation of Schiff base derivatives through reaction of the primary amine allows for further diversification, such as undergoing Suzuki cross-coupling reactions to introduce a wide variety of aryl or heteroaryl groups. nih.gov The stability and reactivity of these derivatives are influenced by the electronic nature of the substituents, with computational studies showing that isodensity is primarily located on the aromatic and thiophene rings. nih.gov

Table 1: Comparison of Structurally Related Thiophene Amines

| Compound Name | Structural Difference from 1-(Thiophen-3-yl)ethanamine | Potential Impact on Reactivity |

|---|---|---|

| 2-(Thiophen-3-yl)ethanamine | Isomer with amine on the terminal carbon | Different steric hindrance around the amine group |

| 1-(Thiophen-2-yl)ethanamine | Isomer with ethylamine at the 2-position | Altered electronic and steric environment due to proximity to sulfur |

| 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine | Fused benzene ring and bromine substituent | Increased molecular weight, potential for halogen bonding |

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | Ketone group and tertiary amine | Acts as a Mannich base, a versatile alkylating agent researchgate.net |

Stereochemical Impact on Recognition and Catalytic Performance

1-(Thiophen-3-yl)ethanamine possesses a stereogenic center at the carbon atom adjacent to the amino group, meaning it exists as a pair of enantiomers, (R) and (S). This chirality is of paramount importance, particularly in the fields of asymmetric catalysis and medicinal chemistry. The spatial arrangement of the thiophene ring, the amino group, and the methyl group determines how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts.

In asymmetric catalysis, chiral ligands derived from thiophene-based amines are used to create catalysts that can selectively produce one enantiomer of a product over the other. hims-biocat.eu For example, C₂-symmetric chiral ligands incorporating thiophene units have been synthesized and successfully used in copper-catalyzed asymmetric Friedel–Crafts alkylations and Aldol (B89426) reactions, achieving good to excellent yields and high enantioselectivity. nih.govnih.gov The specific stereochemistry of the ligand is critical for inducing this selectivity, as it dictates the geometry of the metal complex and how the substrate approaches the active site. researchgate.net The development of enantiomerically pure forms of drugs is often mandatory, as different enantiomers can have vastly different biological activities. hims-biocat.eu

Table 2: Chiral Thiophene-Based Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2,5-bis(oxazolinyl)thiophene | Friedel–Crafts Alkylation | Cu(OTf)₂ | Up to 81% ee nih.gov |

| Thiophene-2,5-bis(β-amino alcohol) | Henry Reaction | Cu(II) | Up to 94.6% ee nih.gov |

| Thiophene-2,5-bis(amino-alcohol) | Aldol Reaction | Cu(OAc)₂·H₂O | Up to 96% ee nih.gov |

| Chiral Schiff Base (from β-amino alcohols) | Asymmetric Sulfoxidation | Vanadium | Up to 96% ee researchgate.net |

Development of Novel Synthetic Routes and Sustainable Methodologies

Traditional chemical methods for producing chiral amines often require harsh conditions, use unsustainable transition metal catalysts, and produce significant waste. openaccessgovernment.orgnih.gov This has driven the development of more efficient and environmentally friendly "green" synthetic routes.

Biocatalysis: A prominent sustainable approach is the use of enzymes. Engineered enzymes like transaminases and amine dehydrogenases (AmDHs) offer high efficiency and stereoselectivity under mild, aqueous conditions. nih.gov AmDHs, for instance, catalyze the asymmetric reductive amination of ketones using ammonia as the amino donor, producing chiral amines with high enantiomeric excess. openaccessgovernment.orgnih.gov Researchers are creating "tool-boxes" of engineered enzymes capable of transforming a diverse range of substrates into valuable amines. openaccessgovernment.org

Asymmetric Hydrogenation: Another powerful and sustainable strategy is the transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines. nih.govacs.org This method is highly atom-economical, generating almost no waste. acs.org The process involves hydrogenating the C=N bond of an imine using a chiral catalyst, typically based on iridium, rhodium, or ruthenium, to yield the desired chiral amine with high enantioselectivity. acs.org

Table 3: Comparison of Synthetic Methodologies for Chiral Amines

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step routes often involving stoichiometric reagents and protecting groups. | Well-established for a variety of substrates. | Often inefficient, energy-intensive, produces waste, may lack stereoselectivity. openaccessgovernment.orgnih.gov |

| Biocatalysis (e.g., Transaminases, AmDHs) | Uses engineered enzymes to catalyze amine synthesis from ketones or alcohols. | High stereoselectivity, mild reaction conditions (aqueous, room temp), sustainable. openaccessgovernment.orgnih.gov | Enzyme stability and substrate scope can be limiting. |

| Asymmetric Hydrogenation | Catalytic reduction of prochiral imines or enamines using H₂ and a chiral metal complex. | Excellent atom economy, high efficiency and enantioselectivity, low waste. nih.govacs.org | Relies on precious metal catalysts, imine substrates can be unstable. acs.org |

Exploration of Unconventional Derivatization Pathways

1-(Thiophen-3-yl)ethanamine hydrochloride serves as a valuable scaffold for creating diverse chemical libraries through various derivatization reactions. The primary amine is a key functional group for modification.

One versatile approach involves using related thiophene-based Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as alkylating agents. researchgate.net These compounds can react with a wide range of nucleophiles, including secondary amines, NH-azoles, and mercaptans, to generate a structurally diverse library of compounds. researchgate.net Furthermore, reaction with bifunctional nucleophiles can lead to the formation of various heterocyclic rings like pyrazolines and benzodiazepines. researchgate.net

The primary amine of 1-(thiophen-3-yl)ethanamine can also be converted into an imine (Schiff base) by reacting with aldehydes or ketones. These imines are not just stable products but also intermediates for further transformations, including reduction to secondary amines or participation in carbon-carbon bond-forming reactions. nih.gov

Table 4: Derivatization Reactions of Thiophene Amines

| Reagent/Reaction Type | Functional Group Targeted | Resulting Compound Class |

|---|---|---|

| Aldehydes/Ketones | Primary Amine | Imines (Schiff Bases) nih.gov |

| Acyl Chlorides/Anhydrides | Primary Amine | Amides |

| Alkylation (via Mannich Base) | Various Nucleophiles (N, S, C) | Thioethers, Substituted Amines, Heterocycles researchgate.net |

| Suzuki Cross-Coupling (on Schiff base derivative) | C-Br bond (on derivative) | Biaryl compounds nih.gov |

Emerging Roles in Advanced Catalytic Systems and Novel Material Development

The unique structural features of 1-(thiophen-3-yl)ethanamine and its derivatives make them valuable in both catalysis and materials science.

Advanced Catalytic Systems: As discussed, chiral thiophene-based amines are crucial precursors for synthesizing ligands used in asymmetric catalysis. nih.gov Chiral thiophene-salen chromium complexes, for example, have been investigated as catalysts for the enantioselective Henry reaction. acs.org The versatility of the thiophene core allows for the fine-tuning of ligand properties to optimize catalytic activity and selectivity for a range of important chemical transformations, including C-C bond formation and oxidation reactions. nih.govresearchgate.net

Novel Material Development: Beyond catalysis, thiophene-based compounds are integral to the field of materials science, particularly in electronics and photovoltaics. The thiophene ring is a common building block for conductive polymers. Notably, 2-(Thiophen-3-yl)ethanamine hydrochloride has been specifically utilized in post-treatment processes for perovskite solar cells, demonstrating a direct application in the development of advanced materials for renewable energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.